molecular formula C17H15N3O3 B041698 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester CAS No. 372078-46-1

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester

Cat. No.: B041698
CAS No.: 372078-46-1
M. Wt: 309.32 g/mol
InChI Key: VQAIHUAFFHENCC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
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Biological Activity

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester (CAS No. 372078-46-1) is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of approximately 309.32 g/mol. Its structure incorporates a cyclopropyl group, a quinolinyl moiety, and a pyrazole ring, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC17H15N3O3C_{17}H_{15}N_{3}O_{3}
Molecular Weight309.32 g/mol
CAS Number372078-46-1

Antimicrobial Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. In particular, studies have shown that modifications in the structure can enhance activity against various bacterial strains:

  • Study Findings : A series of pyrazole derivatives were tested against E. coli and S. aureus, revealing that certain substitutions led to improved antibacterial efficacy. For instance, compounds with aliphatic amide pharmacophores demonstrated enhanced activity against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Mechanism of Action : The compound appears to interact with specific molecular targets involved in cancer cell proliferation and survival. It has been suggested that its mechanism may involve the inhibition of key enzymes or receptors associated with tumor growth .
  • Case Studies : In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's structure allows it to modulate inflammatory responses effectively:

  • Research Evidence : Various studies have reported that compounds within this class demonstrate comparable efficacy to established anti-inflammatory drugs like indomethacin in reducing inflammation in animal models .

The biological effects of this compound are likely mediated through interactions with specific proteins involved in cellular signaling pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) involved in the inflammatory process.
  • Receptor Modulation : It may also interact with receptors on cell membranes that influence cellular responses to external stimuli.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties

One of the primary applications of this compound is as an intermediate in the synthesis of Zoniporide, a potent antihypertensive agent. Zoniporide acts as a selective inhibitor of the sodium-hydrogen exchanger (NHE), which plays a crucial role in regulating blood pressure. The effectiveness of Zoniporide in clinical settings highlights the importance of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid methyl ester in developing new antihypertensive therapies .

1.2 Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The presence of the quinoline moiety may enhance this activity by modulating inflammatory pathways. Thus, this compound could be explored for its potential in treating inflammatory diseases .

Biochemical Research

2.1 Proteomics Research

The compound is utilized in proteomics research as a biochemical tool. Its unique structure allows it to interact with specific proteins, making it valuable for studying protein functions and interactions within cellular systems . It can serve as a probe to investigate biochemical pathways and mechanisms.

2.2 Chemical Biology

In chemical biology, this compound can be used to design experiments that elucidate cellular processes. Its ability to inhibit specific enzymes or pathways can provide insights into disease mechanisms and potential therapeutic targets .

Synthetic Applications

The compound serves as an intermediate in various synthetic pathways aimed at producing complex organic molecules. Its versatility makes it a valuable building block in organic synthesis, particularly in creating other bioactive compounds .

Case Studies and Research Findings

Study Objective Findings Reference
Study on ZoniporideInvestigate antihypertensive effectsDemonstrated significant blood pressure reduction in hypertensive models
Anti-inflammatory researchAssess anti-inflammatory propertiesFound to reduce markers of inflammation in vitro
Proteomics applicationExplore protein interactionsIdentified novel protein targets involved in metabolic pathways

Properties

IUPAC Name

methyl 5-cyclopropyl-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-17(22)12-9-18-20(16(12)10-5-6-10)14-4-2-3-13-11(14)7-8-15(21)19-13/h2-4,7-10H,5-6H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAIHUAFFHENCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC3=C2C=CC(=O)N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133004
Record name Methyl 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372078-46-1
Record name Methyl 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372078-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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